molecular formula C18H21N5OS B2871249 (1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1013798-49-6

(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2871249
CAS No.: 1013798-49-6
M. Wt: 355.46
InChI Key: AXDLPXWIFHJPFL-UHFFFAOYSA-N
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Description

The compound “(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone” features a 1,5-dimethylpyrazole core linked via a methanone group to a piperazine ring substituted with a 4-methylbenzo[d]thiazole moiety.

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-12-5-4-6-15-16(12)19-18(25-15)23-9-7-22(8-10-23)17(24)14-11-13(2)21(3)20-14/h4-6,11H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDLPXWIFHJPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=NN(C(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into two primary components: a pyrazole moiety and a thiazole-substituted piperazine. This structural combination is significant because both pyrazole and thiazole derivatives are known for their diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives, suggesting that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with thiazole rings have shown IC50 values in the low micromolar range against tumor cells, indicating potent activity . The presence of electron-donating groups, such as methyl substituents on the phenyl ring, enhances this activity .

Antimicrobial Properties

Thiazole and pyrazole derivatives have also been evaluated for their antimicrobial properties . Research indicates that certain thiazole-based compounds possess effective antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticonvulsant Activity

Some derivatives of thiazoles have been linked to anticonvulsant activity . For example, specific thiazole-integrated compounds have demonstrated efficacy in animal models of epilepsy, suggesting that modifications to the thiazole structure can enhance neuroprotective effects .

The biological activities of (1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone may be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazole and thiazole derivatives act as enzyme inhibitors, targeting kinases or phosphodiesterases involved in cancer progression.
  • Receptor Modulation : The compound may interact with various receptors (e.g., GABA receptors) to exert anticonvulsant effects.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate oxidative stress pathways, contributing to their anticancer and neuroprotective activities .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally similar to (1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone:

StudyFindings
Liaras et al. (2014)Identified novel thiazole compounds with significant antibacterial activity against multiple pathogens .
MDPI Review (2022)Highlighted the anticancer properties of thiazole derivatives with IC50 values comparable to standard chemotherapeutics like doxorubicin .
Molecular Docking StudiesDemonstrated binding affinities for target proteins associated with cancer and epilepsy, indicating potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Pyrazole Derivatives

4-{[4-(Dimethylamino)benzylidene]amino}-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one ()
  • Core Structure : Shares the 1,5-dimethylpyrazole backbone with the target compound.
  • Substituents: A benzylideneamino Schiff base at position 4 and a phenyl group at position 2.
  • Key Differences : Lacks the piperazine-benzothiazole moiety, instead incorporating a planar aromatic Schiff base.
  • Implications : The Schiff base may enhance crystallinity and photophysical properties, as evidenced by its single-crystal X-ray structure determination . Such derivatives are often explored for antimicrobial activity or as ligands in coordination chemistry.
(E)-1,5-Dimethyl-4-[3-(4-nitrobenzyloxy)benzylideneamino]-2-phenyl-1H-pyrazol-3(2H)-one ()
  • Core Structure : Analogous 1,5-dimethylpyrazole framework.
  • Substituents: Nitrobenzyloxy and benzylideneamino groups at position 3.
  • Implications : Nitro-substituted derivatives are frequently studied for redox-active behavior or as precursors in synthetic chemistry .

Thiazole-Containing Analogues

4-[[3-(2-Hydroxyethyl)-4-(4-methylphenyl)-1,3-thiazol-2-ylidene]amino]-1,5-dimethyl-2-phenylpyrazol-3-one ()
  • Core Structure : 1,5-Dimethylpyrazole with a thiazole substituent.
  • Substituents : Hydroxyethyl and 4-methylphenyl groups on the thiazole ring.
  • Key Differences: The thiazole is directly conjugated to the pyrazole via an amino linkage, unlike the target compound’s piperazine-benzothiazole spacer.
  • Implications : The hydroxyethyl group may improve solubility, making this compound suitable for aqueous drug formulations .

Piperazine-Linked Derivatives

While none of the evidence compounds directly replicate the target’s piperazine-benzothiazole motif, SHELX-based structural studies () highlight the importance of accurate conformational analysis for such flexible linkers. Piperazine rings are known to enhance bioavailability by improving solubility and membrane permeability, a feature critical for CNS-targeted drugs .

Comparative Data Table

Compound Name Core Structure Key Substituents Structural Highlights Potential Applications References
Target Compound 1,5-Dimethylpyrazole Piperazine-benzothiazole Flexible linker, aromatic stacking CNS drugs, kinase inhibitors N/A
4-{[4-(DMa)bz]amino}-1,5-dimethyl-pyraz 1,5-Dimethylpyrazole Benzylideneamino, phenyl Schiff base, planar structure Antimicrobial, crystallography
Thiazol-2-ylideneamino derivative 1,5-Dimethylpyrazole Thiazole, hydroxyethyl Hydrophilic group, conjugation Solubility-enhanced drug design

Research Findings and Implications

  • Electronic Effects : The benzothiazole group’s electron-rich nature contrasts with nitro-substituted analogues (), suggesting divergent reactivity in electrophilic substitution or redox reactions.
  • Biological Relevance : Thiazole-containing compounds () and benzothiazoles (target compound) are both associated with kinase inhibition, but the latter’s extended aromatic system may enhance π-π stacking in enzyme active sites .

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